- Piperidinyl pyrrolidinyl methanone compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Cas no 96567-93-0 (1-Benzyl-3-methylpyrrolidin-3-ol)
96567-93-0 structure
Product Name:1-Benzyl-3-methylpyrrolidin-3-ol
CAS-Nr.:96567-93-0
MF:C12H17NO
MW:191.269483327866
MDL:MFCD11100985
CID:797012
PubChem ID:18629648
Update Time:2024-10-25
1-Benzyl-3-methylpyrrolidin-3-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Benzyl-3-methylpyrrolidin-3-ol
- 1-Benyl-3-methylpyrrolidin-3-ol
- 3-Pyrrolidinol, 3-methyl-1-(phenylmethyl)-
- 3-Methyl-1-(phenylmethyl)-3-pyrrolidinol (ACI)
- 1-Benzyl-3-hydroxy-3-methylpyrrolidine
- racemic 3-methyl-1-(phenylmethyl)-3-pyrrolidinol
- CS-0055108
- AKOS006306890
- EN300-98665
- SSWHTEXLCLEUBQ-UHFFFAOYSA-N
- DB-013790
- (+/-)1-benzyl-3-methylpyrrolidin-3-ol
- 1-benzyl-3-methyl-pyrrolidin-3-ol
- AB92133
- SY097841
- Benzyl-3-methyl-pyrrolidin-3-ol
- DTXSID70595291
- 1-Benzyl-3-Methylpyrrolidine-3-ol
- MFCD11100985
- WDA56793
- SCHEMBL951796
- 96567-93-0
-
- MDL: MFCD11100985
- Inchi: 1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
- InChI-Schlüssel: SSWHTEXLCLEUBQ-UHFFFAOYSA-N
- Lächelt: OC1(CCN(CC2C=CC=CC=2)C1)C
Berechnete Eigenschaften
- Genaue Masse: 191.13100
- Monoisotopenmasse: 191.131014166g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 189
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 23.5Ų
Experimentelle Eigenschaften
- PSA: 23.47000
- LogP: 1.58120
1-Benzyl-3-methylpyrrolidin-3-ol Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
1-Benzyl-3-methylpyrrolidin-3-ol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM198061-5g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 5g |
$830 | 2021-08-05 | |
| Fluorochem | 220935-1g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 1g |
£45.00 | 2022-03-01 | |
| Fluorochem | 220935-5g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 5g |
£135.00 | 2022-03-01 | |
| Chemenu | CM198061-5g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 5g |
$139 | 2023-03-07 | |
| abcr | AB460992-1 g |
1-Benzyl-3-methylpyrrolidin-3-ol, 95%; . |
96567-93-0 | 95% | 1g |
€107.60 | 2023-04-22 | |
| abcr | AB460992-5 g |
1-Benzyl-3-methylpyrrolidin-3-ol, 95%; . |
96567-93-0 | 95% | 5g |
€240.20 | 2023-04-22 | |
| abcr | AB460992-10 g |
1-Benzyl-3-methylpyrrolidin-3-ol, 95%; . |
96567-93-0 | 95% | 10g |
€388.10 | 2023-04-22 | |
| abcr | AB460992-25 g |
1-Benzyl-3-methylpyrrolidin-3-ol, 95%; . |
96567-93-0 | 95% | 25g |
€636.30 | 2023-04-22 | |
| Fluorochem | 220935-10g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 10g |
£236.00 | 2022-03-01 | |
| Fluorochem | 220935-25g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 25g |
£405.00 | 2022-03-01 |
1-Benzyl-3-methylpyrrolidin-3-ol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 2 min, -70 °C; -70 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; -20 °C; -20 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Triazolopyridine compounds as PIM kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C
Referenz
- Pharmacophore modal-based design and synthesis of new structure small molecule CCR2 inhibitors, Huaxue Xuebao, 2015, 73(7), 679-684
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Preparation of substituted pyrazole derivatives for use as CCR-2 and CCR-5 receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 3 h, -20 °C; -20 °C → 0 °C
Referenz
- Preparation of 1-(hetero)aryl-3-amino-pyrrolidine derivatives as mGluR3 receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- On the Ritter reaction of cyclic hydroxyamines: synthesis of conformationally-restricted reduced amide dipeptide isosteres, Tetrahedron Letters, 1996, 37(8), 1297-300
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- 1,8-Naphthyridine derivatives, European Patent Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 2 min, -70 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Acylpiperidine compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 3 h, -20 °C
Referenz
- 1,4-Dihydropyridine-3,5-dicarboxylate derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK), Journal of Medicinal Chemistry, 2017, 60(18), 7835-7849
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Toluene , Tetrahydrofuran ; 1.5 h, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- [(Pyrimidinylhydrazino)-3-oxopropyl]hydroxyformamide derivatives as bacterial peptide deformylase inhibitors and preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 40 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 5 min, -70 °C; -70 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Preparation of adamantylpyrrolidinecarboxylate derivatives and analogs for use as 11-beta-hydroxysteroid dehydrogenase 1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
Referenz
- Preparation of quinolinecarboxyamide derivatives for use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
1-Benzyl-3-methylpyrrolidin-3-ol Raw materials
1-Benzyl-3-methylpyrrolidin-3-ol Preparation Products
1-Benzyl-3-methylpyrrolidin-3-ol Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:96567-93-0)1-Benzyl-3-methylpyrrolidin-3-ol
Bestellnummer:A845612
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:06
Preis ($):669.0
Email:sales@amadischem.com
1-Benzyl-3-methylpyrrolidin-3-ol Verwandte Literatur
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
96567-93-0 (1-Benzyl-3-methylpyrrolidin-3-ol) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96567-93-0)1-Benzyl-3-methylpyrrolidin-3-ol
Reinheit:99%
Menge:100g
Preis ($):669.0